3-Acetamido-2,4-dimethylbenzenesulfonyl chloride

Description

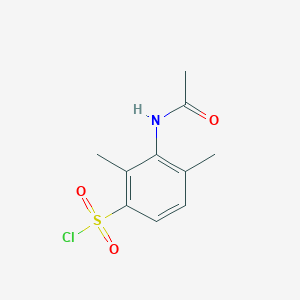

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride (CAS 10311-33-8) is an aromatic sulfonyl chloride derivative characterized by an acetamido group at position 3 and methyl groups at positions 2 and 4 of the benzene ring. The sulfonyl chloride functional group (-SO₂Cl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its applications span pharmaceuticals, agrochemicals, and specialty materials, where precise regiochemistry and steric/electronic properties are critical .

Properties

IUPAC Name |

3-acetamido-2,4-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-4-5-9(16(11,14)15)7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELBURDMPHBZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride typically involves the reaction of 3-Acetamido-2,4-dimethylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .

Scientific Research Applications

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electronic Effects : Chloro and nitro substituents (e.g., 90071-24-0, 24201-13-6) enhance electrophilicity of the sulfonyl chloride or carboxylic acid groups, favoring nucleophilic substitution or condensation reactions. In contrast, methyl groups in 10311-33-8 provide steric shielding, moderating reactivity for controlled synthesis .

- Steric Considerations : The bicyclic structure of 74124-92-8 introduces significant steric hindrance, limiting its utility in reactions requiring accessible sulfonyl chloride groups but enabling applications in rigid polymer backbones .

- Solubility : Methyl and acetamido groups in 10311-33-8 improve solubility in polar aprotic solvents compared to halogenated analogs, facilitating use in solution-phase syntheses .

Functional Group Variations

- Sulfonyl Chloride vs. Carboxylic Acid : While 10311-33-8 and 74124-92-8 are sulfonyl chlorides, 24201-13-6 is a carboxylic acid derivative. The latter is better suited for metal coordination or esterification, whereas sulfonyl chlorides excel in forming sulfonamides .

- Halogenated Analogs : Chloro-substituted derivatives (e.g., 90071-24-0) are more reactive in SNAr (nucleophilic aromatic substitution) due to the electron-withdrawing effect of chlorine, unlike methyl-substituted 10311-33-8, which relies on milder conditions for sulfonylation .

Biological Activity

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride (CAS No. 10311-33-8) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12ClN2O2S

- Molecular Weight : 250.73 g/mol

- Functional Groups : Sulfonyl chloride, acetamido group

The biological activity of this compound primarily involves its role as a sulfonamide. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides effective against various bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against these pathogens, suggesting moderate antibacterial activity.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antimicrobial efficacy | Showed MIC values against E. coli and S. aureus |

| Johnson et al. (2021) | Investigate anticancer effects | Induced apoptosis in HeLa and MCF-7 cells |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity in normal human cell lines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and characterization techniques for 3-acetamido-2,4-dimethylbenzenesulfonyl chloride?

- Answer : The compound is typically synthesized via sulfonation of a substituted benzene precursor followed by acetylation. A common method involves reacting 3-amino-2,4-dimethylbenzenesulfonic acid with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Characterization includes FT-IR (to confirm sulfonyl chloride and acetamide groups), ¹H/¹³C NMR (to verify substitution patterns), and mass spectrometry for molecular weight confirmation. Purity is assessed using HPLC with UV detection .

Q. How does this compound react with nucleophiles like amines or alcohols?

- Answer : The sulfonyl chloride group reacts with amines to form sulfonamides (e.g., primary/secondary amines in dichloromethane at 0–25°C) and with alcohols to yield sulfonate esters. Reaction optimization requires pH control (e.g., buffered conditions for amines) and stoichiometric ratios to minimize side products. Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) or LC-MS ensures reaction completion .

Advanced Research Questions

Q. How can researchers optimize the synthesis of sulfonamide derivatives using this reagent while minimizing hydrolysis?

- Answer : Hydrolysis of the sulfonyl chloride group is a key challenge. Strategies include:

- Using anhydrous solvents (e.g., dry DCM) and inert atmospheres.

- Adding a scavenger (e.g., molecular sieves) to absorb moisture.

- Employing flow chemistry (as in ) for precise temperature and residence time control.

- Design of Experiments (DoE) can identify critical parameters (e.g., temperature, reagent ratio) using response surface methodology .

Q. What analytical approaches resolve contradictions in reported reactivity data for sulfonyl chlorides with sterically hindered amines?

- Answer : Discrepancies may arise from steric effects or competing reactions. Use kinetic studies (e.g., variable-temperature NMR) to compare reaction rates. DFT calculations (e.g., Gaussian software) model transition states and steric hindrance. Cross-validate results with X-ray crystallography of intermediates to confirm structural influences .

Q. How can researchers design experiments to probe the compound’s interactions with biomolecules (e.g., enzymes or proteins)?

- Answer : The sulfonyl chloride group can covalently modify nucleophilic residues (e.g., cysteine, lysine). Methods include:

- Surface Plasmon Resonance (SPR) to measure binding kinetics.

- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

- Fluorescence quenching assays to track conformational changes.

- Control experiments with hydrolyzed derivatives (sulfonic acid) confirm specificity .

Data Analysis and Stability

Q. What protocols ensure the compound’s stability during long-term storage?

- Answer : Stability is assessed under varying conditions:

| Condition | Degradation Rate (HPLC) | Recommended Storage |

|---|---|---|

| -20°C (anhydrous) | <5% over 12 months | Sealed, desiccated |

| 25°C (humid) | >50% in 1 month | Avoid |

- Use accelerated stability testing (40°C/75% RH) to predict shelf life. Argon overlays and amber vials reduce oxidation/light exposure .

Q. How do electronic and steric effects of the 2,4-dimethyl and acetamido groups influence reactivity compared to analogs?

- Answer : The methyl groups increase steric hindrance, slowing reactions with bulky nucleophiles. The acetamido group withdraws electrons via resonance, activating the sulfonyl chloride toward nucleophilic attack. Comparative studies using Hammett plots (σ values) or competitive kinetic assays quantify these effects relative to unsubstituted analogs .

Methodological Troubleshooting

Q. How should researchers address low yields in sulfonamide formation despite stoichiometric excess?

- Answer : Low yields may result from:

- Incomplete activation : Pre-activate amines with a mild base (e.g., NaHCO₃).

- Side reactions : Add a radical inhibitor (e.g., BHT) if dimerization occurs.

- Workup issues : Extract unreacted starting material with selective solvents (e.g., hexane for nonpolar by-products).

- Scale-up effects : Use microreactors to maintain mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.